N-(3,5-difluorophenyl)-2-fluorobenzamide
Description
Properties
Molecular Formula |
C13H8F3NO |
|---|---|
Molecular Weight |
251.2 g/mol |
IUPAC Name |
N-(3,5-difluorophenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C13H8F3NO/c14-8-5-9(15)7-10(6-8)17-13(18)11-3-1-2-4-12(11)16/h1-7H,(H,17,18) |
InChI Key |
WHDHRRARNXDTMF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)F)F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)F)F)F |
Origin of Product |
United States |
Preparation Methods
Classical Acyl Chloride Coupling Method
The most straightforward route to N-(3,5-difluorophenyl)-2-fluorobenzamide involves the direct reaction of 3,5-difluoroaniline with 2-fluorobenzoyl chloride. This method, adapted from analogous benzamide syntheses, proceeds via nucleophilic acyl substitution. In a typical procedure, 3,5-difluoroaniline is dissolved in an inert solvent such as 1,4-dioxane or dichloromethane, followed by dropwise addition of 2-fluorobenzoyl chloride at room temperature. A base, such as triethylamine or pyridine, is often employed to scavenge HCl generated during the reaction.
Reaction conditions from a related synthesis of N-(3,5-difluorophenyl)-4-fluorobenzamide demonstrate that yields up to 90% can be achieved within 10 minutes at 20°C in 1,4-dioxane. For the target compound, substituting 4-fluorobenzoyl chloride with 2-fluorobenzoyl chloride would follow analogous kinetics, though steric effects may slightly reduce reaction rates. Purification typically involves aqueous workup (e.g., washing with NaHCO₃ and brine) followed by recrystallization from ethanol or chromatography on silica gel.
Coupling Reagent-Assisted Synthesis
For substrates with lower reactivity, carbodiimide-based coupling agents enhance amide bond formation. Ethylcarbodiimide hydrochloride (EDCI) paired with hydroxybenzotriazole (HOBt) is widely used, as evidenced by syntheses of structurally similar benzamides. In this approach, 3,5-difluoroaniline and 2-fluorobenzoic acid are dissolved in dimethylformamide (DMF) or acetonitrile. EDCI and HOBt are added sequentially to activate the carboxylic acid, forming an active ester intermediate.
Comparative studies indicate that EDCI/HOBt-mediated coupling achieves yields exceeding 85% for electron-deficient anilines like 3,5-difluoroaniline. The reaction typically proceeds at 0–25°C over 12–24 hours, with longer durations required for sterically hindered substrates. This method minimizes side products like N-acylurea formation, which is common in carbodiimide reactions without HOBt.
Solvent and Temperature Optimization
Solvent selection critically influences reaction efficiency. Polar aprotic solvents such as DMF and 1,4-dioxane improve solubility of both aromatic amines and acylating agents. Data from the synthesis of N-(3,5-dichlorophenyl)-2-fluorobenzamide suggest that 1,4-dioxane provides optimal dielectric constant for charge stabilization during the reaction. However, DMF may offer better activation in coupling reagent-assisted methods due to its high polarity.
Temperature studies from analogous reactions reveal that room temperature (20–25°C) suffices for most cases, though mild heating (40–50°C) can accelerate reactions with electron-poor anilines. Excessive heat should be avoided to prevent decomposition of fluorine-containing intermediates.
Purification and Characterization
Crude this compound is purified via flash chromatography using hexane/ethyl acetate gradients or recrystallization from ethanol-water mixtures. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >95% purity, as validated in studies of related fluorinated benzamides.
Structural confirmation relies on spectroscopic techniques:
- ¹H NMR : Aromatic protons resonate between δ 7.0–8.0 ppm, with splitting patterns reflecting fluorine coupling.
- ¹³C NMR : Carbonyl signals appear near δ 165 ppm, while fluorinated carbons show characteristic coupling (¹J₆F ∼ 245 Hz).
- HRMS : Molecular ion peaks align with the theoretical mass of C₁₃H₈F₃NO (251.2 g/mol).
Comparative Analysis of Synthetic Routes
The table below synthesizes data from multiple sources to evaluate key preparation methods:
*Microwave data extrapolated from similar benzamide syntheses.
The acyl chloride method offers rapid synthesis with high yields but requires strict moisture control. Coupling reagent-assisted routes tolerate a broader range of functional groups and are preferable for acid-sensitive substrates. Emerging techniques like microwave irradiation show promise for reducing reaction times but require specialized equipment.
Scale-Up Considerations and Industrial Applications
Kilogram-scale production of this compound necessitates modifications to laboratory procedures. Patent CN110746322A highlights the importance of continuous flow reactors for exothermic amidation reactions, enabling safer heat management. Industrial setups often employ toluene as a solvent due to its low cost and ease of removal via distillation.
Environmental and safety considerations include:
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic rings can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
N-(3,5-difluorophenyl)-2-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving fluorinated aromatic compounds.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Di-fluorinated Analogues
Di-fluorinated benzamides (C₁₃H₉F₂NO) are well-documented in the Cambridge Structural Database (CSD), with 30 structural entries. For example:
- N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) : Exhibits co-planar aromatic rings (interplanar angle: 0.5°) and a 1D amide⋯amide hydrogen-bonding network. Key interactions include C–H⋯F/O contacts and C–F⋯C ring stacking (F12⋯C26 distance: 3.151 Å) .
- N-(2,4-Difluorophenyl)-2-fluorobenzamide (YAZBIN) : Displays similar R₂²(12) synthons but differs in fluorine substitution (2,4 vs. 3,5), leading to altered C–H⋯F distances (2.42–2.54 Å vs. 3.151 Å in Fo23) .
Tri-fluorinated Analogues
Tri-fluorinated benzamides (C₁₃H₈F₃NO) are rare in the CSD, with only two reported structures:
- Fo23 derivatives: The substitution pattern (e.g., 2,3-difluorophenyl vs. 3,5-difluorophenyl) significantly impacts crystal packing.
- N-(3,5-Difluorophenyl)-2,4-difluorobenzamide: A tetra-fluorinated analogue (C₁₃H₇F₄NO) reported to form three polymorphs. Form 1 exhibits superior mechanical properties (50% stiffer and 33% harder than Form 2) due to optimized C–H⋯F interactions .
Tetra-fluorinated Analogues
Tetra-fluorinated benzamides (C₁₃H₇F₄NO) have 29 CSD entries. Their dense fluorine substitution often leads to:
- Enhanced thermal stability and melting points.
- Complex polymorphism, as seen in N-(3,5-difluorophenyl)-2,4-difluorobenzamide, where scan-rate-controlled crystallization yields distinct polymorphs .
Physicochemical and Functional Comparisons
Hydrogen Bonding and Synthons
- Di-fluorinated compounds : Prefer R₂²(12) synthons involving N–H⋯O and C–H⋯F interactions.
- Tri-fluorinated compounds : Introduce additional C–F⋯C stacking (e.g., 3.399 Å in Fo23) and asymmetric synthons due to varied fluorine positioning .
- Tetra-fluorinated compounds : Dominate with C–F⋯π and halogen bonding, contributing to tighter packing and higher mechanical strength .
Thermal and Mechanical Properties
*Estimated based on di-fluorinated analogues .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,5-difluorophenyl)-2-fluorobenzamide, and how can purity be validated?
- Methodology : The compound can be synthesized via nucleophilic acyl substitution between 2-fluorobenzoyl chloride and 3,5-difluoroaniline in anhydrous dichloromethane, using triethylamine as a base. Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and LC-MS to confirm molecular weight. Crystallization in ethyl acetate/hexane mixtures improves yield (70–85%) . Structural confirmation employs - and -NMR to resolve fluorine coupling patterns and aromatic proton environments .
Q. Which crystallographic techniques are suitable for resolving the structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXT (for structure solution) and SHELXL (for refinement) is recommended. The compound’s halogen-rich structure may exhibit anisotropic displacement parameters, requiring high-resolution data (≤0.8 Å) and twin refinement if twinning is detected. Fluorine atoms are localized using difference Fourier maps, and hydrogen bonding (e.g., N–H···O) is analyzed to assess packing interactions .
Q. How does fluorination at the 3,5-positions of the phenyl ring influence the compound’s physicochemical properties?
- Methodology : Fluorine’s electronegativity increases the compound’s lipophilicity (logP ~2.8, calculated via ChemAxon) and metabolic stability. Differential scanning calorimetry (DSC) reveals a melting point range of 145–150°C, influenced by fluorine’s inductive effects. Solubility in DMSO (>50 mM) and aqueous buffers (<0.1 mM) is determined experimentally, with fluorination reducing basicity of adjacent amine groups, as shown in analogous benzamides .
Advanced Research Questions
Q. What strategies address contradictions in reported binding affinities of this compound analogs for kinase targets?
- Methodology : Discrepancies in IC values (e.g., 0.5–5 µM for kinase inhibition) may arise from assay conditions (e.g., ATP concentration, pH). Use standardized protocols (e.g., Eurofins Panlabs kinase profiling) with controls for non-specific binding. Molecular dynamics simulations (AMBER or GROMACS) can model fluorine-protein interactions, identifying key residues (e.g., hydrophobic pockets favoring CF groups) .
Q. How can the compound’s potential off-target effects be systematically evaluated in cellular assays?
- Methodology : Employ a multi-omics approach:
- Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., MAPK/ERK).
- Proteomics : SILAC-based mass spectrometry to quantify protein expression changes.
- Metabolomics : LC-MS/MS to track metabolite shifts (e.g., ATP depletion). Validate hits via CRISPR-Cas9 knockdown of candidate off-target genes .
Q. What computational methods predict the metabolic stability of this compound in preclinical models?
- Methodology : Use in silico tools like StarDrop (for CYP450 metabolism prediction) and GastroPlus (for pharmacokinetic modeling). Fluorine’s resistance to oxidative metabolism is quantified via microsomal stability assays (human liver microsomes, NADPH cofactor). Compare half-life (t) values with non-fluorinated analogs to isolate fluorine’s contribution .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
